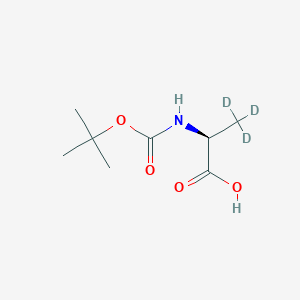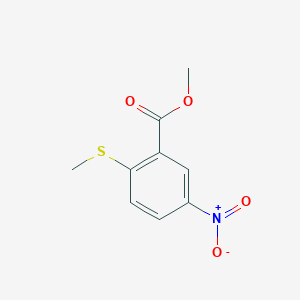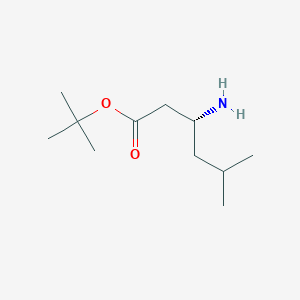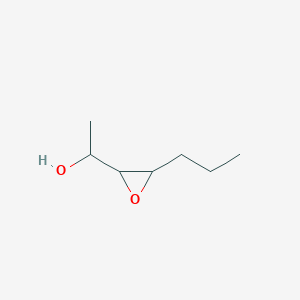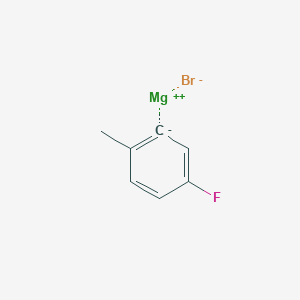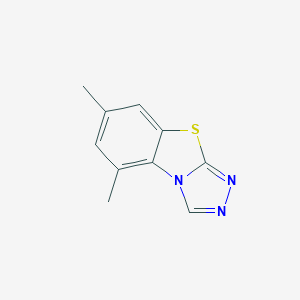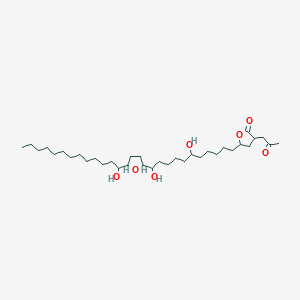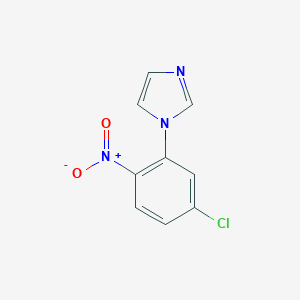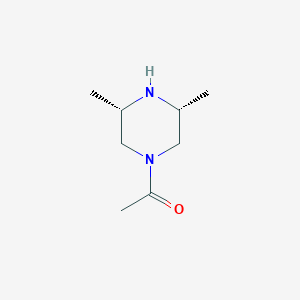
4-(4-Éthoxyphényl)cyclohexanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-Ethoxyphenyl)cyclohexanone involves reactions such as Michael-Aldol condensation, acetylation, and catalyzed cycloaddition reactions. These methods lead to various derivatives with modifications on the cyclohexanone ring, showcasing the versatility in chemical synthesis approaches (Hernández-Ortega et al., 2001), (Matsuo et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(4-Ethoxyphenyl)cyclohexanone, determined by X-ray diffraction analysis, shows that the cyclohexanone ring often adopts a chair conformation. The orientation of substituents around this ring varies, impacting the overall molecular shape and stability. The studies highlight different conformations and intermolecular interactions within these molecules (Kutulya et al., 2008), (Park et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations, leading to different structural and functional group variations. These reactions reflect the chemical versatility and reactivity of the cyclohexanone derivatives, providing insights into their potential applications and chemical behavior (Mantelingu et al., 2007), (Andrew et al., 2000).
Physical Properties Analysis
The physical properties such as crystal structure, hydrogen bonding, and molecular conformations of 4-(4-Ethoxyphenyl)cyclohexanone derivatives have been extensively studied. The chair conformation of the cyclohexanone ring and the presence of intermolecular interactions like hydrogen bonding play significant roles in the stability and physical appearance of these compounds (Begum et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity patterns and functional group behaviors, are influenced by the structural features of these compounds. The studies on their chemical properties are aimed at understanding the effects of different substituents on the cyclohexanone ring, which is crucial for applications in synthesis and material science (Fischer et al., 2014), (Wei et al., 2011).
Applications De Recherche Scientifique
Médecine : Applications thérapeutiques potentielles
4-(4-Éthoxyphényl)cyclohexanone : peut avoir des applications potentielles dans le domaine de la médecine en raison de sa similitude structurelle avec des composés qui présentent une activité biologique. Par exemple, les dérivés de la cyclohexanone ont été étudiés pour leur importance thérapeutique, montrant une gamme de propriétés telles que des effets anti-inflammatoires et antimicrobiens . Le groupe éthoxy lié au cycle phényle pourrait potentiellement être modifié pour améliorer ces propriétés pour des applications thérapeutiques spécifiques.
Agriculture : Formulation de pesticides
En agriculture, This compound pourrait être utilisé comme précurseur ou comme partie active dans la synthèse de pesticides. Sa structure permet la fixation de divers groupes fonctionnels qui peuvent être adaptés pour cibler des ravageurs ou des agents pathogènes spécifiques des plantes, ce qui pourrait conduire au développement de nouveaux produits agrochimiques .
Science des matériaux : Synthèse de polymères
La structure moléculaire du composé suggère qu'il pourrait être un monomère précieux dans la synthèse de polymères. Son cycle phényle lui confère une rigidité, tandis que le groupe éthoxy pourrait lui conférer une flexibilité, ce qui en fait un candidat pour la création de polymères ayant des propriétés mécaniques souhaitables pour une utilisation en science des matériaux .
Science de l'environnement : Détection de polluants
This compound : pourrait être utilisé en science de l'environnement comme réactif ou comme composant de capteurs pour détecter les polluants. Sa réactivité chimique pourrait être exploitée pour réagir avec des contaminants environnementaux spécifiques, conduisant à un changement mesurable qui peut être utilisé à des fins de détection .
Industrie alimentaire : Agent aromatisant et parfumant
Dans l'industrie alimentaire, ce composé pourrait servir d'agent aromatisant ou parfumant. Sa structure est propice à la modification, ce qui peut être utilisé pour développer de nouvelles saveurs ou des parfums. De plus, son potentiel à former des complexes d'inclusion avec d'autres molécules pourrait contribuer à stabiliser les composés aromatiques volatils .
Cosmétiques : Filtres UV et soins de la peau
En cosmétique, This compound pourrait être explorée pour son utilisation potentielle dans les filtres UV ou les produits de soin de la peau. Le cycle phényle peut absorber les rayons UV et, avec une fonctionnalisation appropriée, il pourrait être développé en une nouvelle classe d'agents de protection solaire. De plus, sa capacité à former des complexes pourrait être bénéfique pour encapsuler et stabiliser d'autres ingrédients cosmétiques .
Production d'énergie : Composant de biocarburant
Les attributs structurels de This compound suggèrent son potentiel comme composant dans la production de biocarburants. Son groupe cétone cyclique pourrait être impliqué dans des réactions conduisant à des hydrocarbures à longue chaîne appropriés pour une utilisation comme combustibles renouvelables .
Chimie analytique : Étalons de référence
Enfin, en chimie analytique, This compound pourrait être utilisée comme étalon de référence en raison de sa pureté et de sa stabilité. Elle pourrait contribuer à l'étalonnage des instruments et fournir une référence pour l'analyse de mélanges chimiques complexes .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-(4-Ethoxyphenyl)cyclohexanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 4-(4-ethoxyphenyl)cyclohexanone is currently unavailable .
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMDGDDOADTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

